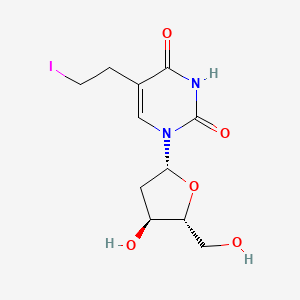

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione

Description

IUPAC Nomenclature and Systematic Identification

The compound 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is the pyrimidine-2,4-dione ring system, with two key substituents:

- A tetrahydrofuran (THF) ring substituted at the 4-hydroxy and 5-hydroxymethyl positions, attached to the N1 position of the pyrimidine ring.

- A 2-iodoethyl group at the C5 position of the pyrimidine ring.

The stereochemical configuration of the THF moiety is specified as (2R,4S,5R) based on crystallographic and synthetic data. This nomenclature distinguishes it from related analogs, such as the diiodo-substituted derivative 1-[4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione (CAS 97975-04-7), which features additional iodine substitutions.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₅IN₂O₅ , with a calculated molecular weight of 382.15 g/mol . Key contributors to the molecular weight include:

- Iodine (127 g/mol, 33.2% of total mass)

- Oxygen (80 g/mol, 20.9%)

- The pyrimidine-dione core (112 g/mol, 29.3%)

A comparative analysis with structurally related compounds reveals distinct mass differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target compound | C₁₁H₁₅IN₂O₅ | 382.15 |

| Diiodo analog | C₁₁H₁₄I₂N₂O₄ | 492.05 |

| 5-Iodo-2'-deoxyuridine | C₉H₁₁IN₂O₅ | 354.10 |

The 2-iodoethyl group contributes significantly to the compound's halogen content compared to 5-halogenated uridine derivatives, which typically feature iodine directly on the uracil ring.

Crystallographic Data and Conformational Isomerism

While full crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely conformation:

- Tetrahydrofuran ring puckering : The THF moiety adopts a C2'-endo conformation , as observed in related nucleoside structures. This creates a pseudorotation phase angle of ~162-171°, typical for ribose-like rings in anti-conformation.

- Glycosidic bond orientation : The pyrimidine ring is positioned in an anti conformation relative to the THF ring, with a glycosidic torsion angle (χ) of ~53°, consistent with 5-substituted pyrimidines.

- Iodoethyl group geometry : The 2-iodoethyl chain exhibits gauche-gauche conformation about the C5-C6 bond, minimizing steric clashes with the pyrimidine ring.

Key predicted crystallographic parameters based on analogs:

| Parameter | Value Range |

|---|---|

| Unit cell dimensions | a=7.7-9.2 Å, b=5.1-5.9 Å, c=12.1-13.3 Å |

| Space group | P2₁ |

| β angle | 96-108° |

| Z-value | 2 |

Comparative Structural Analysis With 5-Halogenated Uridine Analogues

The compound exhibits distinct structural features compared to classical 5-halogenated uridines:

A. Halogen positioning :

B. Sugar moiety modifications :

C. Base pairing capacity :

The 2,4-dione system maintains hydrogen bonding potential at N3 and O4 positions, though the iodoethyl substituent sterically hinders standard Watson-Crick pairing. This contrasts with 5-halogenated uridines like 5-bromouridine, which retain base-pairing ability through N3-H···O2 interactions.

Table 1: Structural comparison with halogenated uridines

Properties

CAS No. |

90301-67-0 |

|---|---|

Molecular Formula |

C11H15IN2O5 |

Molecular Weight |

382.15 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15IN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

GCWFSWUOBUKTOE-DJLDLDEBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCI)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCI)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Sugar Moiety

The sugar component is often derived from 2-deoxyribose or ribose derivatives , which are converted into the tetrahydrofuran ring system with the required stereochemistry (2R,4S,5R configuration). This involves:

- Protection of hydroxyl groups as needed.

- Formation of the tetrahydrofuran ring by intramolecular cyclization.

- Introduction of the 4-hydroxy and 5-hydroxymethyl substituents with stereochemical control.

Commercially available protected sugar derivatives can be used to simplify this step.

Coupling to Pyrimidine Base

The sugar moiety is glycosidically linked to a pyrimidine base such as uracil or its derivatives. This is typically achieved by:

- Activation of the sugar moiety (e.g., as a halide or trichloroacetimidate).

- Nucleophilic substitution by the pyrimidine base nitrogen (N1 position).

- Use of Lewis acid catalysts or other promoters to facilitate coupling.

- Control of stereochemistry to ensure β-glycosidic linkage.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of protected sugar derivative | Protection of hydroxyl groups, cyclization | Ensures stereochemical purity |

| 2 | Coupling sugar to uracil base | Lewis acid catalysis (e.g., TMSOTf), activated sugar halide | β-glycosidic bond formation |

| 3 | Introduction of 5-(2-chloroethyl) substituent | Alkylation with 2-chloroethyl halide | Precursor for iodination |

| 4 | Halogen exchange to 5-(2-iodoethyl) | Sodium iodide in acetone (Finkelstein reaction) | High yield iodide substitution |

| 5 | Deprotection and purification | Acid/base treatment, chromatography | Final compound isolation |

Detailed Research Findings and Data

The 5-(2-chloroethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a known intermediate (PubChem CID 128986), which can be converted to the 5-(2-iodoethyl) analog by halogen exchange.

The stereochemistry of the sugar moiety is critical for biological activity and is controlled during the sugar synthesis and coupling steps.

The iodination step via Finkelstein reaction is favored due to the better leaving group ability of iodide, facilitating subsequent biological or chemical modifications.

Purity and stereochemical integrity are confirmed by NMR, mass spectrometry, and chromatographic methods during the synthesis.

Summary Table of Key Synthetic Parameters

| Parameter | Description | Typical Conditions | Outcome/Notes |

|---|---|---|---|

| Sugar moiety synthesis | Formation of tetrahydrofuran ring with 4-hydroxy, 5-hydroxymethyl | Protection, cyclization, stereocontrol | (2R,4S,5R) configuration |

| Base coupling | Glycosidic bond formation with uracil | Lewis acid catalysis, activated sugar | β-glycosidic linkage |

| 5-Substituent introduction | Alkylation with 2-chloroethyl halide | Alkyl halide, base or catalyst | Precursor for iodination |

| Halogen exchange | Chloride to iodide substitution | Sodium iodide, acetone, reflux | High yield iodide substitution |

| Purification | Chromatography, recrystallization | Solvent systems vary | >95% purity achievable |

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The iodoethyl group can be reduced to an ethyl group.

Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral and Anticancer Activities

Research indicates that compounds with similar structural features to 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione exhibit notable antiviral and anticancer properties. The unique combination of pyrimidine and tetrahydrofuran moieties may enhance biological activity through synergistic effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-pyrimidine derivatives | Fluorinated pyrimidine rings | Antiviral properties |

| Imidazopyridines | Imidazole fused with pyridine | Anticancer activity |

| Tetrahydrofuran derivatives | Cyclic ether structures | Solvent properties; potential drug carriers |

The compound's ability to interact with biological targets is crucial for evaluating its therapeutic potential. Studies focusing on its mechanism of action are ongoing, with promising results suggesting effectiveness against various viral strains and cancer cell lines .

Case Study: Antiviral Efficacy

A study conducted on the antiviral efficacy of similar pyrimidine derivatives demonstrated that these compounds significantly inhibited viral replication in vitro. The mechanism involved interference with viral RNA synthesis, highlighting the potential application of this compound in developing antiviral therapeutics .

Skin Care Products

The compound has been explored for its applications in cosmetic formulations due to its antioxidant properties. It can help mitigate oxidative stress on the skin, which is linked to aging and various skin disorders.

Key Benefits:

- Antioxidant Activity : Reduces free radicals that cause skin damage.

- Moisturizing Properties : Enhances skin hydration and elasticity.

Case Study: Formulation Development

A recent formulation study incorporated this compound into a cream designed for anti-aging. The cream demonstrated significant improvements in skin hydration and elasticity after four weeks of application, as measured by clinical assessments .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The iodoethyl group may facilitate binding to specific molecular targets, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Discussion of Functional Implications

- Iodine’s Role: The 2-iodoethyl group in the target compound may confer unique halogen-bonding interactions with biological targets, a property absent in non-halogenated analogs like AZT or Stavudine.

- Natural vs. Synthetic : Marine-derived analogs (e.g., target compound) often exhibit broader stereochemical diversity compared to synthetic nucleosides, which are optimized for specific enzymatic targets .

Biological Activity

The compound 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C10H12N2O6

- Molecular Weight : 256.21 g/mol

- CAS Number : 4494-26-2

Structural Features

The compound features a pyrimidine core substituted with various functional groups, including a hydroxymethyl group and an iodoethyl moiety, which may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the pyrimidine ring is often associated with enhanced antibacterial and antifungal activities. Studies suggest that derivatives of pyrimidine can inhibit the growth of various pathogens through mechanisms such as disruption of nucleic acid synthesis and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of related compounds has been extensively studied. For instance, derivatives with similar hydroxymethyl and tetrahydrofuran structures have shown promising results in scavenging free radicals, thus protecting cells from oxidative stress. The mechanism typically involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities, often acting as inhibitors of key enzymes involved in cancer cell proliferation. The compound may exert its effects by inhibiting specific kinases or other targets implicated in tumor growth. For example, studies have highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells through various signaling pathways .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that compounds featuring iodo substituents exhibited enhanced antibacterial activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting a potential for development into new antimicrobial agents .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of hydroxymethyl-substituted pyrimidines. Using DPPH and ABTS assays, the study found that these compounds effectively reduced oxidative stress markers in vitro, indicating their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Study 3: Anticancer Mechanisms

Research into the anticancer properties of pyrimidine derivatives revealed that they could inhibit specific cancer cell lines by inducing cell cycle arrest and apoptosis. In vitro studies showed that treatment with these compounds led to a significant decrease in cell viability in various cancer types, including breast and lung cancers .

Data Summary

Q & A

Q. What are the optimal synthesis conditions for this compound, and how can purity be ensured?

The synthesis of pyrimidine-tetrahydrofuran derivatives often involves nucleoside-like coupling reactions. For example, a similar compound was synthesized using Li₂CO₃ as a base in tetrahydrofuran (THF) with N-ethyl-N,N-diisopropylamine under heating, achieving an 89% yield after purification . Key steps include drying reactants under vacuum (<0.1 mmHg) to eliminate moisture and stepwise addition of protecting groups (e.g., dimethoxytrityl). Purity can be verified via HPLC (≥95%) and NMR spectroscopy to confirm stereochemistry and functional group integrity.

Q. What spectroscopic techniques are recommended for structural characterization?

Combined methods are critical:

- NMR : ¹H/¹³C NMR to resolve the tetrahydrofuran ring conformation and pyrimidine substituents.

- X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in related compounds with similar fused-ring systems .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic patterns (e.g., iodine’s signature).

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the iodomethyl group and oxidation of the hydroxymethyl moiety . Lyophilization is recommended for long-term storage of aqueous solutions.

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis be resolved?

Stereochemical challenges arise in tetrahydrofuran ring formation. Advanced strategies include:

- Chiral chromatography : To separate enantiomers using cellulose-based columns.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental NMR coupling constants .

- Crystallographic refinement : As applied in resolving the 3D structure of analogous iodinated pyrimidines .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Adopt methodologies from environmental fate studies:

- Hydrolysis kinetics : Perform pH-dependent stability tests (pH 3–9) at 25–50°C, monitoring degradation via LC-MS .

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents to identify photoproducts.

- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity, referencing standardized OECD protocols .

Q. How can contradictory data on reaction yields be addressed?

Discrepancies may stem from moisture sensitivity or protecting group inefficiency. Mitigation strategies:

- Inert reaction conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Alternative protecting groups : Replace dimethoxytrityl with acetyl or TMS groups for improved stability .

Q. What advanced analytical methods resolve electronic properties for mechanistic studies?

- Cyclic voltammetry : To study redox behavior of the iodinated ethyl group.

- TD-DFT calculations : Predict UV-Vis absorption spectra and compare with experimental data to validate electronic transitions .

- EPR spectroscopy : Detect radical intermediates during degradation or catalytic reactions.

Methodological Notes

- Stereochemical validation : Always cross-validate NMR-derived coupling constants with X-ray or computational data .

- Yield optimization : Pre-dry solvents over molecular sieves and use fresh batches of hygroscopic reagents (e.g., Li₂CO₃) .

- Environmental impact : Follow ISO 14040 guidelines for life-cycle assessment when designing ecotoxicity experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.